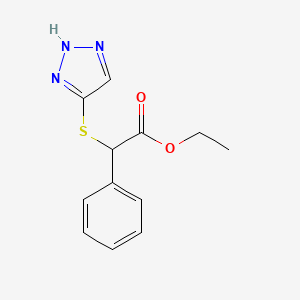
ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.31552 g/mol . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate typically involves the reaction of ethyl bromoacetate with phenyl(2H-1,2,3-triazol-4-ylsulfanyl) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is used in the development of novel pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. The triazole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity . This compound may also interact with cellular receptors and enzymes, affecting various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole core structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiadiazole derivatives: These compounds have a similar sulfur-containing heterocyclic structure and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
ethyl 2-phenyl-2-(2H-triazol-4-ylsulfanyl)acetate |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-12(16)11(9-6-4-3-5-7-9)18-10-8-13-15-14-10/h3-8,11H,2H2,1H3,(H,13,14,15) |
InChI Key |
LGGNQSRQJHNKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















